Cas no 152564-71-1 (1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel-)

152564-71-1 structure
Nome del prodotto:1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel-
1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel- Proprietà chimiche e fisiche
Nomi e identificatori
-
- (1R,2R,4aS,10aR)-1,7-bis(hydroxymethyl)-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-2,6-diol
- 1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel-
- (3alpha)-13-(hydroxymethyl)podocarpa-8(14),9(11),12-triene-3,12,15-triol
- 1,7-bis(hydroxymethyl)-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydro-2,6-phenanthrenediol
- Bhmd-8HPAD
- 1,2,3,4,4a,9,10,10a-Octahydro-2,6-dihydroxy-1,4a-dimethyl-1,7-phenanthrenedimethanol (1alpha,2alpha,4abeta,10aalpha)-(+-)-
- 1,7-Phenanthrenedimethanol, 1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-, (1alpha,2alpha,4abeta,10aalpha)-(+-)-
- 152564-71-1
-
- Inchi: InChI=1S/C18H26O4/c1-17-6-5-16(22)18(2,10-20)15(17)4-3-11-7-12(9-19)14(21)8-13(11)17/h7-8,15-16,19-22H,3-6,9-10H2,1-2H3/t15-,16-,17-,18+/m1/s1
- Chiave InChI: OVWWJPDVMIKQJH-TVFCKZIOSA-N
- Sorrisi: OCC1=C(O)C=C2[C@]3(CC[C@@H](O)[C@@](C)(CO)[C@@H]3CCC2=C1)C
Proprietà calcolate
- Massa esatta: 306.183109
- Massa monoisotopica: 306.183109
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 4
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 22
- Conta legami ruotabili: 2
- Complessità: 414
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 80.9
- XLogP3: 3.1
Proprietà sperimentali
- Densità: 1.229
- Punto di ebollizione: 500.7°Cat760mmHg
- Punto di infiammabilità: 233.8°C
- Indice di rifrazione: 1.597
1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel- Letteratura correlata
-
Tatsuya Kameyama,Ken-ichi Okazaki,Katsuhiko Takagi Phys. Chem. Chem. Phys., 2009,11, 5369-5376
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Nadia Sebbar,Henning Bockhorn,Joseph W. Bozzelli Phys. Chem. Chem. Phys., 2002,4, 3691-3703
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
152564-71-1 (1,7-Phenanthrenedimethanol,1,2,3,4,4a,9,10,10a-octahydro-2,6-dihydroxy-1,4a-dimethyl-,(1R,2R,4aS,10aR)-rel-) Prodotti correlati
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2228370-68-9(tert-butyl 2-(cyclopropylmethyl)piperazine-1-carboxylate)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)
- 2172587-36-7(4-(1-amino-3-methoxycyclobutyl)oxan-4-ol)
- 2137585-12-5(5-amino-3-bromo-1-({spiro2.2pentan-1-yl}methyl)-1,2-dihydropyridin-2-one)
- 2227842-67-1((2R)-1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)propan-2-amine)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)
Fornitori consigliati
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

上海贤鼎生物科技有限公司
Membro d'oro
CN Fornitore
Grosso
